(R)-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid
Description
Properties
Molecular Formula |
C19H29N3O5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylcarbamoylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-18(2,3)27-17(26)22-19(4,5)21-16(25)20-14(15(23)24)12-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,22,26)(H,23,24)(H2,20,21,25)/t14-/m1/s1 |
InChI Key |
BMQNVIFBQDAOHX-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)NC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)NC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazaundecanoic Acid Backbone
- Starting Materials: Linear diamines or amino acid derivatives are used as precursors to build the triazaundecanoic acid framework.
- Amide Bond Formation: Standard peptide coupling reagents (e.g., EDCI, HATU) facilitate the formation of amide linkages at positions 3, 5, and 7.
- Chiral Center Introduction: The chiral center at the R configuration is introduced using chiral pool synthesis or asymmetric catalysis methods, often employing chiral auxiliaries or catalysts to ensure stereochemical fidelity.
Installation of Ketone Groups (4,8-Dioxo)
- Oxidation reactions are employed to convert alcohol or precursor groups at positions 4 and 8 into ketones.
- Common oxidizing agents include PCC (Pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation conditions.
- These reactions are carefully controlled to avoid over-oxidation or degradation of sensitive groups.
Formation of the Ether Bridge (9-Oxa)
- The ether linkage at position 9 is formed via intramolecular cyclization.
- This can be achieved by nucleophilic substitution where a hydroxyl group attacks a suitable leaving group on the same molecule, forming the 9-oxa ring.
- Conditions are optimized to favor ring closure without polymerization or side reactions.
Methyl Group Installation at Positions 6 and 10
- Methyl groups are introduced through alkylation reactions.
- Reagents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH, K2CO3) are commonly used.
- Steric hindrance is considered to ensure selective methylation at the desired positions.
Final Deprotection and Purification
- Any protecting groups used during synthesis are removed under mild conditions to avoid racemization or decomposition.
- Purification is typically performed by chromatographic techniques such as preparative HPLC or recrystallization.
- The final compound is characterized by NMR, MS, IR, and chiral HPLC to confirm structure and stereochemistry.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Backbone assembly | Diamines, peptide coupling reagents | Form triazaundecanoic acid core | Control of amide bond formation |
| 2 | Phenethyl group introduction | 2-Phenylethylamine, coupling reagents | Attach phenethyl substituent | Use protecting groups as needed |
| 3 | Ketone formation (oxidation) | PCC, Dess–Martin periodinane, Swern | Convert alcohols to ketones | Mild conditions to preserve other groups |
| 4 | Ether bridge formation (cyclization) | Intramolecular nucleophilic substitution | Form 9-oxa ring | Optimize ring closure conditions |
| 5 | Methylation | Methyl iodide, base (NaH, K2CO3) | Install methyl groups | Selective alkylation at positions 6,10 |
| 6 | Deprotection and purification | Acid/base treatments, chromatography | Remove protecting groups, purify | Confirm stereochemistry and purity |
Research Findings and Optimization Notes
- Stereochemical Control: Use of chiral catalysts or auxiliaries in early steps is critical to obtain the (R)-configuration with high enantiomeric excess.
- Yield Optimization: Stepwise protection and deprotection minimize side reactions, improving overall yield.
- Purification Challenges: Due to the compound's complexity and presence of multiple polar groups, reversed-phase HPLC is preferred for final purification.
- Stability Considerations: The ketone and ether functionalities require careful handling to avoid hydrolysis or reduction during workup.
Chemical Reactions Analysis
Types of Reactions
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used as a probe to study biological processes and as a potential therapeutic agent.
Medicine: The compound can be investigated for its potential pharmacological properties and therapeutic applications.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ®-6,6,10,10-tetramethyl-4,8-dioxo-2-phenethyl-9-oxa-3,5,7-triazaundecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
Backbone Rigidity: The target compound’s tetramethyl groups and oxa-aza ring impart rigidity, contrasting with the linear, flexible chain of 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid .
Substituent Diversity : The fluorinated triazole derivatives () prioritize hydrophobicity via fluorinated chains, whereas the target’s phenethyl group enhances aromatic interactions in drug design .
Stereochemical Specificity: The (R)-configuration of the target compound may confer selective binding properties absent in non-chiral analogs like the spirocyclic compounds in .
Functional Properties
- Solubility: The target’s methyl groups reduce polarity compared to the hydrophilic ether-rich 17-Amino-10-oxo-...
- Stability : The diketone moieties in the target may increase susceptibility to hydrolysis relative to the fluorinated analogs’ stable C-F bonds .
- Bioactivity: The phenethyl group could enable interactions with aromatic residues in enzymes, a feature absent in non-aromatic analogs like the spirocyclic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
